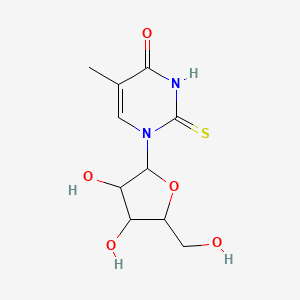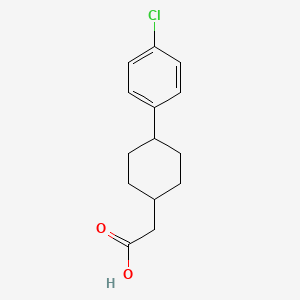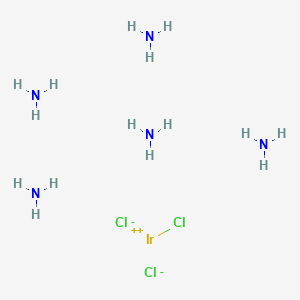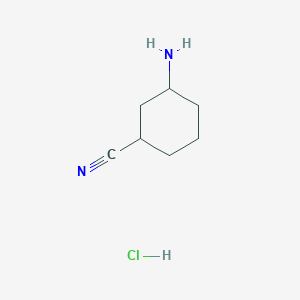![molecular formula C16H26N2O2 B12504586 4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504586.png)
4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic compound characterized by its unique cyclobutane core and dihydrooxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclobutane Core: This can be achieved through [2+2] cycloaddition reactions of alkenes.
Introduction of Dihydrooxazole Rings: The dihydrooxazole rings can be synthesized via cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the cyclobutane core with the dihydrooxazole rings using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural similarity to bioactive molecules. It could be investigated for its activity against various biological targets.
Industry
In industry, (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which they occur.
相似化合物的比较
Similar Compounds
Cyclobutane Derivatives: Compounds with a cyclobutane core, such as cyclobutane carboxylic acid.
Dihydrooxazole Derivatives: Compounds with dihydrooxazole rings, such as 2,4-dihydro-1,3-oxazole.
Uniqueness
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is unique due to the combination of its cyclobutane core and dihydrooxazole rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H26N2O2 |
|---|---|
分子量 |
278.39 g/mol |
IUPAC 名称 |
4-propan-2-yl-2-[1-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H26N2O2/c1-10(2)12-8-19-14(17-12)16(6-5-7-16)15-18-13(9-20-15)11(3)4/h10-13H,5-9H2,1-4H3 |
InChI 键 |
NZKYWYOEQVPODQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)

![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)


![4-[5-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12504524.png)



![2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B12504554.png)

![7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B12504568.png)
![2-[4-(4-Tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile](/img/structure/B12504578.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12504584.png)
